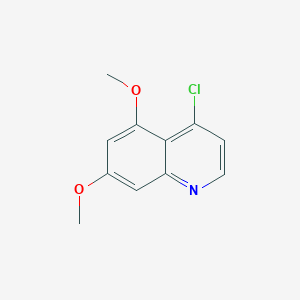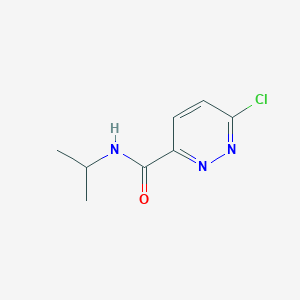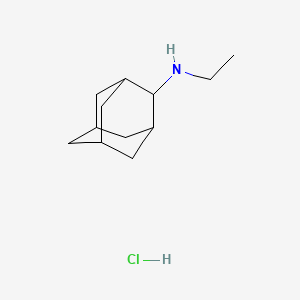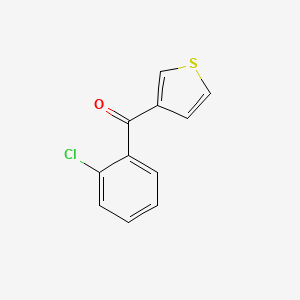
4-Chloro-2-fluoro-6-methylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-2-fluoro-6-methylaniline is an aromatic amine with the molecular formula C7H7ClFN It is characterized by the presence of chlorine, fluorine, and methyl substituents on the benzene ring, along with an amino group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2-fluoro-6-methylaniline typically involves the introduction of the chloro, fluoro, and methyl groups onto the benzene ring, followed by the introduction of the amino group. One common method is the nitration of a suitable precursor, followed by reduction to the corresponding aniline. For example, starting from 2-fluoro-4-methylaniline, chlorination can be achieved using reagents like N-chlorosuccinimide (NCS) under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including halogenation and amination reactions. The use of catalysts and optimized reaction conditions ensures high yield and purity of the final product. The specific methods may vary depending on the scale of production and the desired purity of the compound.
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-2-fluoro-6-methylaniline undergoes various chemical reactions, including:
Substitution Reactions:
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Coupling Reactions: It can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Common Reagents and Conditions:
N-chlorosuccinimide (NCS): Used for chlorination reactions.
Palladium Catalysts: Used in coupling reactions like Suzuki-Miyaura coupling.
Reducing Agents: Such as hydrogen gas in the presence of a palladium catalyst for reduction reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield biaryl compounds, while substitution reactions can introduce various functional groups onto the benzene ring.
Scientific Research Applications
4-Chloro-2-fluoro-6-methylaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a building block for bioactive molecules.
Medicine: It may serve as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Chloro-2-fluoro-6-methylaniline depends on its specific application. In chemical reactions, the amino group can act as a nucleophile, participating in various substitution and coupling reactions. The presence of chlorine and fluorine atoms can influence the reactivity and selectivity of the compound in these reactions. The molecular targets and pathways involved vary based on the specific context in which the compound is used.
Comparison with Similar Compounds
2-Chloro-4-fluoro-6-methylaniline: Similar structure with different positions of chlorine and fluorine atoms.
2-Fluoro-4-methylaniline: Lacks the chlorine substituent.
Uniqueness: 4-Chloro-2-fluoro-6-methylaniline is unique due to the specific arrangement of chlorine, fluorine, and methyl groups on the benzene ring, which can influence its chemical reactivity and potential applications. The presence of both electron-withdrawing (chlorine and fluorine) and electron-donating (methyl) groups can lead to unique reactivity patterns compared to other similar compounds.
Properties
IUPAC Name |
4-chloro-2-fluoro-6-methylaniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClFN/c1-4-2-5(8)3-6(9)7(4)10/h2-3H,10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOVNAPZGYWRKSE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1N)F)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClFN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.59 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
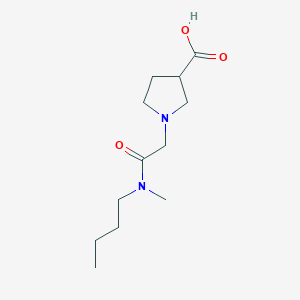
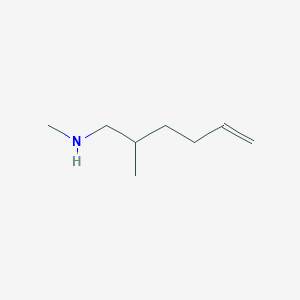
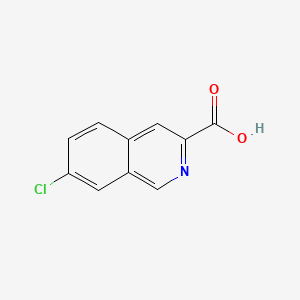
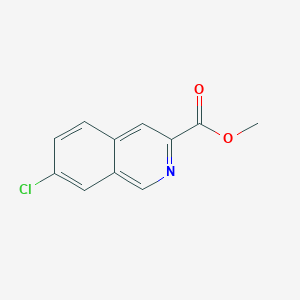
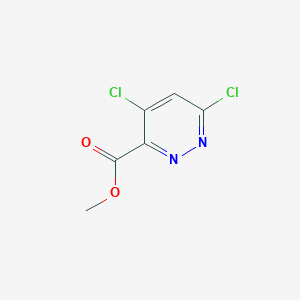
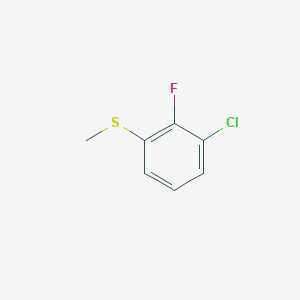
![6-Methylthiazolo[4,5-b]pyridine-2-thiol](/img/structure/B1369588.png)
![1-{[(Propan-2-yl)carbamoyl]methyl}pyrrolidine-3-carboxylic acid](/img/structure/B1369591.png)
